molecular formula C₁₈H₁₇Cl₂F₂N₄OS B560028 Afuresertib CAS No. 1047644-62-1

Afuresertib

Cat. No. B560028
M. Wt: 427.32
InChI Key: AHDFWNJLFALBJP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Afuresertib is an orally bioavailable, selective, ATP-competitive, and potent pan-Akt kinase inhibitor . It belongs to the class of organic compounds known as amphetamines and derivatives . It has shown favorable safety, pharmacokinetics, and clinical activity in multiple myeloma .


Molecular Structure Analysis

Afuresertib has a molecular formula of C18H17Cl2FN4OS and a molecular weight of 427.32 . It belongs to the class of organic compounds known as amphetamines and derivatives .

Scientific Research Applications

  • Multiple Myeloma : Afuresertib, in combination with bortezomib and dexamethasone, showed favorable safety and significant clinical activity in patients with relapsed or refractory multiple myeloma. It was well-tolerated, with manageable toxicities, and showed promising response rates (Spencer et al., 2013).

  • Ovarian Cancer : A study on recurrent platinum-resistant ovarian cancer found that afuresertib, when combined with carboplatin and paclitaxel, demonstrated efficacy, with the most common dose-related adverse events being manageable. The overall response rate was considerable, suggesting its potential as a treatment option in this context (Blagden et al., 2018).

  • Malignant Pleural Mesothelioma : Research indicates that afuresertib is potentially useful in treating malignant pleural mesothelioma, where it significantly suppressed cell growth and induced cell cycle arrest and apoptosis. This effect was attributed to its ability to inhibit key substrates of the PI3K/Akt signaling pathway (Yamaji et al., 2017).

  • Esophageal Cancer : A study showed that afuresertib might exert its antitumor effect against esophageal cancer by inhibiting the expression of PI3K and Akt-related proteins in rat tumor tissues, indicating its potential utility in the treatment of this cancer type (Min et al., 2022).

  • Chronic Lymphocytic Leukemia (CLL) : Clinical trials combining afuresertib with ofatumumab in patients with CLL showed that the combination has activity and is generally well-tolerated. However, the moderate response rate and progression-free survival suggested that this combination might not provide significant benefit over single-agent treatments (Chen et al., 2015).

  • Langerhans Cell Histiocytosis (LCH) : In patients with LCH, afuresertib demonstrated a favorable safety profile and showed activity in both treatment-naive and relapsed/refractory disease. This suggests its potential as a novel treatment option for LCH (Arceci et al., 2013).

Safety And Hazards

Afuresertib has a favorable safety profile with manageable side effects . The most frequent adverse events were nausea (35.6%), diarrhea (32.9%), and dyspepsia (24.7%) . It is considered toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Afuresertib has been used in trials studying the treatment of cancer and hematologic neoplasms . As of June 30, 2023, Laekna has initiated six clinical trials including one pivotal trial for Afuresertib (LAE002), LAE001, and LAE005 to address unmet medical needs in cancers, such as ovarian cancer, breast cancer, and prostate cancer .

properties

IUPAC Name

N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2FN4OS/c1-25-16(14(19)9-23-25)13-7-15(27-17(13)20)18(26)24-12(8-22)6-10-3-2-4-11(21)5-10/h2-5,7,9,12H,6,8,22H2,1H3,(H,24,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJRDFWMXUECEW-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)F)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60146711
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Afuresertib

CAS RN

1047634-63-8, 1047644-62-1
Record name GSK 2110183
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047634638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047644621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afuresertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11648
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Afuresertib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60146711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFURESERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8739X25QI3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
770
Citations
M Yamaji, A Ota, MD Wahiduzzaman… - Cancer …, 2017 - Wiley Online Library
… Afuresertib significantly inhibited colony formation by ACC-MESO-4, MSTO-211H, and NCI-… the effect of afuresertib and perifosine on the clonogenicity. Afuresertib but not perifosine …
Number of citations: 50 onlinelibrary.wiley.com
A Spencer, SS Yoon, SJ Harrison… - Blood, The Journal …, 2014 - ashpublications.org
The PI3K/AKT pathway is constitutively active in hematologic malignancies, providing proliferative and antiapoptotic signals and possibly contributing to drug resistance. We conducted …
Number of citations: 139 ashpublications.org
JH Wu, AL Limmer, D Narayanan… - Clinical and …, 2021 - academic.oup.com
… effect of afuresertib, a novel ATP‐competitive AKT inhibitor, in MCC. Specifically, our data demonstrate that afuresertib … The collective effect of afuresertib on cellular signalling pathways …
Number of citations: 4 academic.oup.com
AW Tolcher, A Patnaik, KP Papadopoulos… - Cancer chemotherapy …, 2015 - Springer
… of afuresertib in patients with advanced hematologic malignancies concluded that afuresertib is … In the Phase I dose-escalation study of afuresertib in combination with bortezomib and …
Number of citations: 160 link.springer.com
J Wu, AL Limmer, D Narayanan, H Doan… - Journal of the American …, 2020 - jaad.org
… of MCC cells with afuresertib led to robust inhibition of cell … that the AKT inhibitor afuresertib induces activation of pro-… considerations for the use of afuresertib in the future management …
Number of citations: 1 www.jaad.org
RJ Arceci, CE Allen, I Dunkel, ED Jacobsen, J Whitlock… - Blood, 2013 - Elsevier
… In the first-time-in-human (FTIH) study of the oral pan-AKT inhibitor afuresertib (… daily afuresertib. This observation led to the evaluation of the use of afuresertib in patients with LCH. …
Number of citations: 11 www.sciencedirect.com
B Min, Y Wang, F Liang, CX Wang, F Wang, Z Yang - Disease Markers, 2022 - hindawi.com
… Our results indicated that afuresertib is closely related to the survival, … afuresertib could reduce tumor volume and mass in EC rats through in vivo experiments. In conclusion, afuresertib …
Number of citations: 1 www.hindawi.com
RJ Arceci, CE Allen, IJ Dunkel… - Pediatric blood & …, 2017 - Wiley Online Library
… This trial of afuresertib in patients with LCH showed preliminary clinical efficacy with acceptable tolerability. Afuresertib resulted in disease responses in patients with both treatment-…
Number of citations: 19 onlinelibrary.wiley.com
PM Voorhees, A Spencer, HJ Sutherland, ME O'Dwyer… - 2013 - ashpublications.org
Background Afuresertib (GSK2110183) is a potent pan-AKT inhibitor that demonstrated synergy with bortezomib in preclinical models of multiple myeloma (MM) and single agent …
Number of citations: 30 ashpublications.org
SP Blagden, AL Hamilton, L Mileshkin, S Wong… - Clinical Cancer …, 2019 - AACR
… afuresertib at 50–150 mg/day with intravenous paclitaxel (175 mg/m 2 ) and carboplatin (AUC5) every 3 weeks for six cycles followed by maintenance afuresertib … oral afuresertib at the …
Number of citations: 41 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.